molecular formula C18H19N3S B5639892 3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine CAS No. 6518-89-4

3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine

Cat. No.: B5639892
CAS No.: 6518-89-4
M. Wt: 309.4 g/mol
InChI Key: PMYOKCVWOQCLBY-UHFFFAOYSA-N
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Description

3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine is a complex organic compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and potential therapeutic applications, particularly in the field of oncology[_{{{CITATION{{{_1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core[_{{{CITATION{{{1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8 ...](https://storage.googleapis.com/journal-uploads/ejpmr/article_issue/1496292308.pdf). This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate pyrimidine precursors[{{{CITATION{{{1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 .... The benzyl group is then introduced through a subsequent alkylation reaction[{{{CITATION{{{_1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thieno[2,3-d]pyrimidin core to its oxidized derivatives.

  • Reduction: : Reducing specific functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms or other substituents with different groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized thienopyrimidines, reduced derivatives, and various substituted analogs, each with potential biological activity.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential anticancer properties, as thienopyrimidines are known to exhibit chemotherapeutic activity[_{{{CITATION{{{_1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....

Medicine

The compound's potential as an anticancer agent is of particular interest. Research has shown that thienopyrimidines can interfere with DNA synthesis and cell division, making them promising candidates for cancer treatment[_{{{CITATION{{{_1{SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-(2-SUBSTITUTED-6,7,8 ....

Industry

In the pharmaceutical industry, this compound may be used as a building block for the development of new drugs. Its unique structure and biological activity make it a valuable target for drug discovery and development.

Mechanism of Action

The mechanism by which 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or proteins involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-d]pyrimidines: : These compounds share a similar core structure and exhibit similar biological activities.

  • Benzyl derivatives: : Other benzyl-substituted compounds may have comparable properties and applications.

Uniqueness

What sets 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine apart is its specific substitution pattern and the resulting biological activity. Its unique structure may offer advantages in terms of potency, selectivity, and therapeutic potential compared to other thienopyrimidines.

Properties

IUPAC Name

4-benzyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c19-17-16-14-9-5-2-6-10-15(14)22-18(16)20-12-21(17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYOKCVWOQCLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=N)N(C=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983755
Record name 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6518-89-4
Record name 3-Benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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